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molecular formula C16H14FN B8278862 Benzyl-(6-fluoroindan-1-ylidene)-amine

Benzyl-(6-fluoroindan-1-ylidene)-amine

Cat. No. B8278862
M. Wt: 239.29 g/mol
InChI Key: FBRKDCXKQLNXAP-UHFFFAOYSA-N
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Patent
US09062050B2

Procedure details

Dissolve benzyl-(6-fluoroindan-1-ylidene)-amine (23.22 g, 97.03 mmol) in ethanol (1200 mL). Cool the mixture to 0° C. under nitrogen. Add sodium borohydride (11.01 g, 291.10 mmol) to the mixture. After one hour, add dichloromethane (150 mL) and water (150 mL). Stir for 14 hours under nitrogen and concentrate in vacuo to remove ethanol. Extract the residue with dichloromethane and saturated aqueous sodium chloride. Dry the resulting organics with magnesium sulfate, filter, and concentrate in vacuo to give the title compound as a red oil (22.12 g, 94%). MS (ES) m/z=242 [M+1].
Quantity
23.22 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
11.01 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([F:18])[CH:16]=2)[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].ClCCl.O>C(O)C>[CH2:1]([NH:8][CH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([F:18])[CH:16]=2)[CH2:11][CH2:10]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C1CCC2=CC=C(C=C12)F
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.01 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 14 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
Extract the residue with dichloromethane and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the resulting organics with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.12 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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